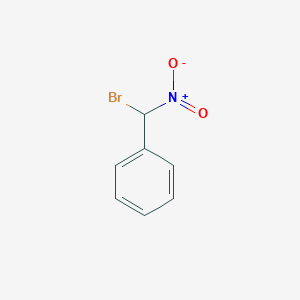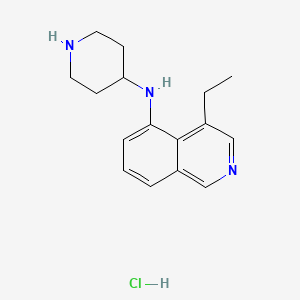![molecular formula C13H21NO4 B8602795 Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate](/img/structure/B8602795.png)
Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with an ethyl ester and a hexynoate moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Hexynoate Moiety: The hexynoate moiety can be introduced through a coupling reaction with an appropriate alkyne precursor under standard coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using the same principles as the laboratory synthesis but optimized for yield and efficiency. This could include the use of flow reactors for continuous production and the implementation of robust purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution Reactions: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Hydrolysis: Sodium hydroxide, hydrochloric acid.
Major Products
Deprotection: The major product is the free amine.
Hydrolysis: The major product is the carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during various chemical transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another Boc-protected amino acid derivative used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in dipeptide synthesis and other organic transformations.
Uniqueness
Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate is unique due to its hexynoate moiety, which provides additional reactivity and versatility in synthetic applications. This compound’s ability to undergo various chemical transformations while maintaining the integrity of the protected amino group makes it a valuable tool in organic synthesis .
Eigenschaften
Molekularformel |
C13H21NO4 |
|---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate |
InChI |
InChI=1S/C13H21NO4/c1-6-8-9-10(11(15)17-7-2)14-12(16)18-13(3,4)5/h10H,7,9H2,1-5H3,(H,14,16) |
InChI-Schlüssel |
ZOJJKUPMUKMHEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC#CC)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methylfuran-3-yl)sulfanyl]-3-(2-methylpropyl)pyrazine](/img/structure/B8602721.png)



![N-[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]benzamide](/img/structure/B8602754.png)



![2-Chloro-5,7-dimethylpyrazolo [1,5-a]pyrimidine](/img/structure/B8602778.png)





